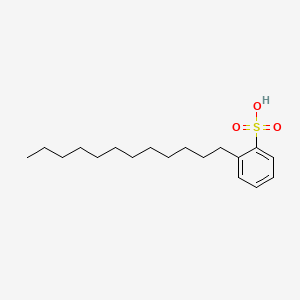

2-Dodecylbenzenesulfonic acid

Description

2-dodecylbenzenesulfonic acid is a member of the class dodecylbenzenesulfonic acids that is benzenesulfonic acid in which the hydrogen at position 2 of the phenyl ring is substituted by a dodecyl group. It has a role as an animal metabolite.

Properties

IUPAC Name |

2-dodecylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3S/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBIQQQGBSDOWNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O3S | |

| Record name | DODECYLBENZENESULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3336 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10860152 | |

| Record name | 2-Dodecylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dodecylbenzenesulfonic acid is a colorless liquid. It is soluble in water. It is corrosive to metals and tissue. It is used to make detergents., Dry Powder; Liquid; Other Solid, Liquid, Yellow to brown liquid; [ICSC] Colorless liquid, soluble in water; [CAMEO] Brown viscous liquid with a sulfur dioxide odor; [MSDSonline] | |

| Record name | DODECYLBENZENESULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3336 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenesulfonic acid, dodecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecyl benzene sulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2219 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

greater than 440 °F at 760 mmHg (USCG, 1999), > 440 °F = > 204.5 °C = > 477.7 deg K @ 1 atm | |

| Record name | DODECYLBENZENESULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3336 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DODECYL BENZENE SULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6285 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

300 °F (USCG, 1999), 149 °C, 300 °F open cup | |

| Record name | DODECYLBENZENESULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3336 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dodecyl benzene sulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2219 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DODECYL BENZENE SULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6285 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1 at 77 °F (USCG, 1999), 1 @ 25 °C | |

| Record name | DODECYLBENZENESULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3336 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DODECYL BENZENE SULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6285 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Light yellow to brown | |

CAS No. |

27176-87-0, 47221-31-8, 85536-14-7 | |

| Record name | DODECYLBENZENESULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3336 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Dodecylbenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047221318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, dodecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Dodecylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecylbenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.885 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.079.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-DODECYLBENZENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QMO4A07H35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DODECYL BENZENE SULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6285 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Isomers of 2-Dodecylbenzenesulfonic Acid

Abstract

Dodecylbenzenesulfonic acid (DDBSA) and its salts, collectively known as linear alkylbenzene sulfonates (LAS), are cornerstone anionic surfactants in the chemical industry, with widespread applications in detergents, emulsifiers, and various industrial processes. The seemingly simple nomenclature, however, belies a significant structural complexity arising from numerous isomers. The specific isomeric composition of a DDBSA product profoundly influences its physicochemical properties, including solubility, surface activity, and, critically, its biodegradability. This guide provides a comprehensive technical exploration of the chemical structure of 2-dodecylbenzenesulfonic acid, with a detailed focus on its linear and branched isomers. We will delve into the synthesis, structure-property relationships, and analytical characterization of these isomers, offering field-proven insights for researchers, scientists, and professionals in drug development and related fields.

The Fundamental Architecture of Dodecylbenzenesulfonic Acid

At its core, the structure of dodecylbenzenesulfonic acid is an amphiphilic molecule, meaning it possesses both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) moiety. This dual nature is the source of its surface-active properties. The molecule is comprised of three key components:

-

A Dodecyl Group (C12H25-): This long, hydrophobic alkyl chain is the "tail" of the surfactant. The term "dodecyl" can refer to a linear chain or a branched structure, a critical distinction that will be explored in detail.

-

A Phenyl Group (-C6H4-): This aromatic ring serves as the central linking unit.

-

A Sulfonic Acid Group (-SO3H): This is the hydrophilic "head" of the molecule, which is strongly polar and readily ionizes in water.

The position of the phenyl group on the dodecyl chain, and the structure of the dodecyl chain itself (linear vs. branched), give rise to a multitude of isomers. The "2-" in this compound specifically denotes that the phenyl group is attached to the second carbon atom of a linear dodecyl chain. However, commercial DDBSA is typically a complex mixture of positional isomers.[1][2]

A Tale of Two Isomers: Linear vs. Branched Dodecylbenzenesulfonic Acid

The most significant classification of DDBSA isomers is based on the structure of the dodecyl chain: linear or branched. This structural difference has profound implications for the surfactant's properties and environmental fate.

Linear Dodecylbenzenesulfonic Acid (LAS)

Linear alkylbenzene sulfonates are produced from the alkylation of benzene with linear mono-olefins (such as dodecene) or linear chloroalkanes.[3][4] The resulting linear alkylbenzene (LAB) is then sulfonated. The term "linear" is somewhat of a misnomer, as the phenyl group can be attached to any of the internal carbon atoms of the alkyl chain, leading to a mixture of positional isomers (e.g., 2-phenyl, 3-phenyl, 4-phenyl, etc.).[3]

The primary advantage of LAS is its high biodegradability .[5] The linear alkyl chain is susceptible to enzymatic attack (omega- and beta-oxidation) by microorganisms, leading to its relatively rapid breakdown in the environment.[6]

Branched Dodecylbenzenesulfonic Acid (BAS)

Branched alkylbenzene sulfonates were the first generation of synthetic detergents, introduced in the 1930s.[4] They are synthesized by alkylating benzene with a propylene tetramer, which is a complex mixture of branched C12 olefins.[4] This results in a highly branched alkyl chain attached to the benzene ring.

While effective cleaning agents, BAS exhibits poor biodegradability .[6] The extensive branching of the alkyl chain sterically hinders the enzymatic degradation pathways, leading to its persistence in the environment and causing issues such as foaming in waterways.[3] Consequently, the use of BAS in household detergents has been largely phased out in many countries in favor of the more environmentally friendly LAS.[5]

Synthesis of Dodecylbenzenesulfonic Acid Isomers: A Mechanistic Perspective

The synthesis of both linear and branched DDBSA is a two-step process: Friedel-Crafts alkylation of benzene, followed by sulfonation. The choice of reactants and catalysts in the alkylation step determines whether a linear or branched product is obtained.

Friedel-Crafts Alkylation: Forging the Alkylbenzene Backbone

The alkylation of benzene with long-chain olefins is typically catalyzed by strong acids.[7] Common catalysts include hydrogen fluoride (HF), aluminum chloride (AlCl3), and, more recently, solid acid catalysts like zeolites.[7][8]

-

Mechanism with Acid Catalysts: The reaction proceeds via an electrophilic aromatic substitution mechanism. The acid catalyst protonates the olefin, forming a carbocation. This carbocation then acts as the electrophile, attacking the electron-rich benzene ring. A subsequent deprotonation of the aromatic ring regenerates the catalyst and yields the alkylbenzene.

The choice of catalyst can influence the isomer distribution. For instance, some solid acid catalysts have been shown to produce a higher proportion of the 2-phenyl isomer in linear alkylbenzenes.[5]

Sulfonation: Attaching the Hydrophilic Head

The second step is the sulfonation of the alkylbenzene. This is typically achieved using sulfur trioxide (SO3) or oleum (fuming sulfuric acid).[9][10] The sulfonation reaction is highly regioselective, with the sulfonic acid group predominantly adding to the para position of the benzene ring relative to the bulky alkyl group due to steric hindrance.[11]

The Isomers of this compound: Structure and Nomenclature

As previously mentioned, even within the "linear" category, a variety of positional isomers exist. The IUPAC nomenclature for these isomers specifies the point of attachment of the phenyl group to the dodecyl chain.

-

This compound: The phenyl group is on the second carbon of the dodecyl chain.

-

3-Dodecylbenzenesulfonic acid: The phenyl group is on the third carbon.

-

4-Dodecylbenzenesulfonic acid: The phenyl group is on the fourth carbon.

-

5-Dodecylbenzenesulfonic acid: The phenyl group is on the fifth carbon.

-

6-Dodecylbenzenesulfonic acid: The phenyl group is on the sixth carbon.

Due to symmetry, 6-dodecylbenzenesulfonic acid is the last unique internal isomer. For branched isomers, the nomenclature is more complex due to the variety of possible branching patterns in the alkyl chain. A common branched isomer is derived from tetrapropylene and is often referred to as tetrapropylbenzene sulfonate .

Caption: Relationship between DDBSA and its linear and branched isomers.

Structure-Property Relationships: The Impact of Isomerism

The specific isomer of DDBSA has a marked effect on its physicochemical properties, which are critical for its performance in various applications.

| Property | 2-phenyl-dodecyl-benzenesulfonate | 6-phenyl-dodecyl-benzenesulfonate | Branched Dodecylbenzene Sulfonate (Typical) | Rationale for Difference |

| Critical Micelle Concentration (CMC) | Higher | Lower | Generally Higher than LAS | The more centrally located phenyl group in the 6-phenyl isomer acts as a "pseudo-branch," increasing the effective cross-sectional area of the molecule and making micellization less favorable (higher CMC) compared to the 2-phenyl isomer. Branched isomers have a more compact structure, which also tends to increase the CMC. |

| Krafft Temperature | Lower | Higher | Variable, often higher than LAS | The Krafft temperature is the temperature at which the solubility of a surfactant equals its CMC. The more symmetrical 6-phenyl isomer can pack more efficiently into a crystalline lattice, leading to lower solubility and a higher Krafft temperature. The complex mixture of branched isomers often results in a less defined and generally higher Krafft point. |

| Surface Tension at CMC | Lower | Higher | Generally higher than LAS | The 2-phenyl isomer can pack more efficiently at the air-water interface, leading to a greater reduction in surface tension. The bulkier nature of the 6-phenyl and branched isomers results in less efficient packing and a smaller reduction in surface tension. |

| Biodegradability | High | High | Low | The linear alkyl chain of both the 2-phenyl and 6-phenyl isomers is readily accessible to microbial enzymes. The extensive branching of BAS isomers sterically hinders enzymatic attack, significantly reducing the rate of biodegradation. |

Data for linear isomers is adapted from the study by Ma, J-G., et al. (2006) on sodium dodecyl benzene sulfonate positional isomers.[2] Data for branched isomers is generalized due to the wide variety of structures.

Analytical Characterization of Dodecylbenzenesulfonic Acid Isomers

The analysis of DDBSA isomers is crucial for quality control and environmental monitoring. High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for this purpose.[12]

Experimental Protocol: HPLC-MS for Isomer Separation

This protocol provides a robust method for the separation and identification of DDBSA isomers using HPLC coupled with Mass Spectrometry (MS).

6.1.1. Materials and Reagents

-

DDBSA isomer standard mixture

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

HPLC-grade water

-

Formic acid (MS-grade)

-

Ammonium acetate (MS-grade)

6.1.2. Instrumentation

-

HPLC system with a binary pump, autosampler, and column oven

-

Mass spectrometer with an electrospray ionization (ESI) source

6.1.3. Chromatographic Conditions

-

Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size) is a good starting point. For better separation of positional isomers, a phenyl-hexyl column can be advantageous due to its ability to provide π-π interactions with the benzene ring of the analytes.[13]

-

Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile

-

Gradient Elution: A typical gradient would start with a lower percentage of Mobile Phase B (e.g., 30%) and ramp up to a higher percentage (e.g., 95%) over a period of 20-30 minutes. This allows for the separation of isomers with slightly different hydrophobicities.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

6.1.4. Mass Spectrometry Conditions

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis. The deprotonated molecule [M-H]⁻ of dodecylbenzenesulfonic acid has an m/z of 325.2.

6.1.5. Rationale for Experimental Choices

-

C18 Column: The C18 stationary phase provides excellent hydrophobic retention for the dodecyl chain, allowing for the separation of DDBSA from more polar matrix components.

-

Phenyl-Hexyl Column: The phenyl-hexyl phase offers an alternative selectivity, particularly for aromatic positional isomers, by engaging in π-π stacking interactions.

-

Gradient Elution: A gradient is necessary to elute the range of isomers with varying hydrophobicities within a reasonable timeframe while maintaining good peak shape.

-

Acidified Mobile Phase: The addition of formic acid suppresses the ionization of the sulfonic acid group, leading to better peak shape and retention on the reversed-phase column.

-

Negative ESI: The sulfonic acid group is readily deprotonated, making negative ion mode highly sensitive for the detection of DDBSA.

Caption: Experimental workflow for the analysis of DDBSA isomers by HPLC-MS.

Conclusion

The chemical structure of this compound, and more broadly, dodecylbenzenesulfonic acid, is a fascinating example of how subtle variations in isomeric structure can have a dramatic impact on a molecule's physical, chemical, and biological properties. The distinction between linear and branched isomers, driven by the need for enhanced biodegradability, represents a significant success story in the development of environmentally conscious chemical products. For researchers and scientists working with these important surfactants, a thorough understanding of their isomeric composition is paramount for predicting their behavior, optimizing their applications, and assessing their environmental impact. The analytical techniques outlined in this guide provide the tools necessary to unravel this isomeric complexity and harness the full potential of these versatile molecules.

References

-

Dodecylbenzenesulfonic acid. PubChem. (n.d.). Retrieved from [Link]

- Relationships between structure to properties of alkylbenzene sulfonate surfactants and FOR.

-

Alkylbenzene sulfonate. Wikipedia. (2023, December 12). Retrieved from [Link]

- The Branched-Chain Dodecylbenzene Sulfonate Degradation Pathway of Pseudomonas aeruginosa W51D Involves a Novel Route for Degradation of the Surfactant Lateral Alkyl Chain. Applied and Environmental Microbiology. (2001).

- Synthesis of Liner Alkyl-benzene Sulfonate Nanoparticle Using Green Promoter and High Efficiency. International Journal of New Chemistry. (2019).

- Linear Alkyl Benzene Sulfonates a Soul of Cleaning Agents: A Review on Chemistry, Synthesis, Industrial Production, Applic

- Bioconcentration and toxicity of dodecylbenzene sulfonate (C12LAS) to aquatic organisms exposed in experimental streams. Environmental Toxicology and Chemistry. (2003).

- Alkylbenzene Sulfonates (ABS) Human Health and Ecological Draft Risk Assessment.

- Linear and Branched Alkylbenzene Sulfonic Acids and Derivatives; Test Plan. American Cleaning Institute. (2002).

- Synthesis and structure–property relationship of coal-based isomeric alkylbenzene sulfonate surfactants. Colloids and Surfaces A: Physicochemical and Engineering Aspects. (2024).

- Production method of linear alkylbenzene (sulfonic acid). Panorama Global Trade Sdn Bhd. (n.d.).

- Types of Chemical Isomers and Recommended HPLC Columns for Effective Separ

-

2-Phenyldodecane. LookChem. (n.d.). Retrieved from [Link]

- Structure-activity relationships for sorption of linear alkylbenzenesulfonates. Environmental Science & Technology. (1987).

- Critical micelle concentration of some 1,4-di-n-alkylbenzene sulphonates. Indian Journal of Technology. (1988).

- A Comprehensive Guide to Selecting HPLC Columns. Labtech. (n.d.).

- Analytical Methods for the Determination of Surfactants in Surface W

- Ma, J-G., Boyd, B. J., & Drummond, C. J. (2006). Positional isomers of linear sodium dodecyl benzene sulfonate: solubility, self-assembly, and air/water interfacial activity. Langmuir, 22(21), 8646–8654.

- Choosing the Right HPLC Column: A Complete Guide. Phenomenex. (n.d.).

- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. (2025).

- An In-depth Technical Guide to the Synthesis of (3-Methyldecan-2-YL)benzene. BenchChem. (n.d.).

- Structures and abbreviations of branched alkyl benzene sulfonates.

- HPLC Separation of Surfactants. SIELC Technologies. (n.d.).

- A Guide to Selective Columns for Isomer Separation.

- Linear Alkyl Benzene Sulfonic Acid Production. (n.d.).

- Chemical structures of (a) linear alkylbenzene sulfonates (LAS), (b)...

- Synthesis and structure–property relationship of coal-based isomeric alkylbenzene sulfonate surfactants. Semantic Scholar. (2024).

- A Review in Linear Alkylbenzene (LAB) Production Processes in the Petrochemical Industry. Journal of Chemical Reviews. (2022).

-

Alkylbenzene sulfonate. Wikipedia. (2023, December 12). Retrieved from [Link]

- HPLC-Charged Aerosol Detection - Surfactants and Emulsifiers. Thermo Fisher Scientific. (n.d.).

- Benzenesulfonic acid, dodecyl-, branched. PubChem. (n.d.).

- Binding of Ca2+ Ions to Alkylbenzene Sulfonates: Micelle Formation, Second Critical Concentration and Precipit

- Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. (2025).

- Development of a method by HPLC to determine LAS and its application in anaerobic reactors. Química Nova. (2006).

- Critical micelle concentr

- Separation of 4-Dodecylbenzenesulfonic acid on Newcrom R1 HPLC column. SIELC Technologies. (n.d.).

- Benzenesulfonic acid, dodecyl-, branched | 68411-32-5. ChemicalBook. (n.d.).

- 2-Phenyldodecane. CAS Common Chemistry. (n.d.).

- 4-Dodecylbenzenesulfonic acid mixture of isomers, = 95 121-65-3. Sigma-Aldrich. (n.d.).

- HPLC Methods for analysis of Benzenesulfonic acid.

- Final Report of the Cosmetic Ingredient Review Expert Panel Amended Safety Assessment of Dodecylbenzenesulfonate, Decylbenzenesulfonate, and.

- ORCA – Online Research @ Cardiff. (n.d.).

- Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements. Electrophoresis. (2025).

- A Comparative Guide to HPLC Method Validation for Azanium;2-dodecylbenzenesulfonate Quantific

- 2-Phenyldodecane | CAS 2719-61-1. LGC Standards. (n.d.).

- 2-Phenyldodecane | C18H30 | CID 17628. PubChem. (n.d.).

Sources

- 1. Relationships between structure to properties of alkylbenzene sulfonate surfactants and FOR [ped.cpedm.com]

- 2. Positional isomers of linear sodium dodecyl benzene sulfonate: solubility, self-assembly, and air/water interfacial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Branched-Chain Dodecylbenzene Sulfonate Degradation Pathway of Pseudomonas aeruginosa W51D Involves a Novel Route for Degradation of the Surfactant Lateral Alkyl Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alkylbenzene sulfonate - Wikipedia [en.wikipedia.org]

- 5. A Review in Linear Alkylbenzene (LAB) Production Processes in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. labsaco.com [labsaco.com]

- 8. academics.su.edu.krd [academics.su.edu.krd]

- 9. ijnc.ir [ijnc.ir]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. cleaninginstitute.org [cleaninginstitute.org]

- 12. alfachemic.com [alfachemic.com]

- 13. welch-us.com [welch-us.com]

physical and chemical properties of 2-dodecylbenzenesulfonic acid

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Dodecylbenzenesulfonic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (DBSA), a prominent member of the linear alkylbenzene sulfonate (LAS) family, is an anionic surfactant of immense industrial and research significance. Its amphiphilic molecular architecture, comprising a long hydrophobic alkyl chain and a hydrophilic sulfonate group, imparts a unique combination of properties that are pivotal in applications ranging from detergency and emulsification to specialized roles in organic synthesis and materials science. This guide provides an in-depth exploration of the core , intended for researchers, scientists, and drug development professionals. We will delve into its structural attributes, physicochemical characteristics, surfactant behavior, and reactivity. Furthermore, this document outlines established methodologies for its characterization and discusses its applications, grounding all claims in authoritative references to ensure scientific integrity.

Molecular Structure and Identity

This compound is an aromatic organic compound characterized by a dodecyl group attached to a benzenesulfonic acid moiety.[1][2] The "2-" prefix indicates that the C12 alkyl chain is attached at the second position of the phenyl ring relative to the sulfonic acid group. This structure is fundamental to its function. The long, nonpolar dodecyl chain constitutes a hydrophobic "tail," while the highly polar sulfonic acid group forms a hydrophilic "head."[3] This dual nature, or amphiphilicity, is the cornerstone of its surface-active properties.

The general structure can be represented as C₁₈H₃₀O₃S.[1][4][5]

Caption: Molecular structure of this compound.

Physical Properties

The macroscopic physical properties of DBSA are a direct consequence of its molecular structure and the intermolecular forces it exhibits. Commercially available DBSA is typically a viscous liquid, with its color ranging from light yellow to brown.[5][6][7][8][9]

| Property | Value | Source(s) |

| Appearance | Light yellow to brown, viscous liquid | [5][7][9] |

| Molecular Formula | C₁₈H₃₀O₃S | [1][4][5] |

| Molecular Weight | ~326.5 g/mol | [1][4][5] |

| Melting Point | ~10 °C | [5][7][10] |

| Boiling Point | Decomposes before boiling | [5] |

| Density | ~1.06 g/mL at 20-25 °C | [5][9] |

| Flash Point | >150 °C (Closed cup) | [5] |

| pKa | ~0.7 (Estimated) | [7] |

Solubility Profile

The solubility of DBSA is a classic example of its amphiphilic nature.

-

In Water : Due to the large, nonpolar dodecyl group, DBSA is generally poorly soluble in water.[6] However, the polar sulfonic acid head group allows for some degree of interaction with water molecules.[6] Its solubility is also pH-dependent.[6]

-

In Organic Solvents : DBSA is significantly more soluble in various organic solvents, including alcohols, ketones, and aromatic hydrocarbons, where the nonpolar alkyl chain can interact favorably with the solvent molecules.[5][6]

This differential solubility is critical for its role as an emulsifier, allowing it to bridge the interface between aqueous and organic phases.

Chemical Properties and Surfactant Behavior

Acidity and Reactivity

With an estimated pKa of approximately 0.7, this compound is a strong acid.[7] In aqueous solutions across a typical environmental pH range (4-9), it exists almost entirely in its dissociated, anionic form (dodecylbenzenesulfonate).[7] This high acidity makes it corrosive to metals and tissues.[11]

It readily undergoes neutralization reactions with bases (e.g., sodium hydroxide, triethanolamine) to form the corresponding sulfonate salts.[9][12] These salts are the primary components in most commercial detergent formulations due to their improved handling and solubility characteristics.

The synthesis of DBSA is typically achieved via the sulfonation of linear dodecylbenzene.[3] This electrophilic aromatic substitution reaction can be carried out using various sulfonating agents, including concentrated sulfuric acid, oleum (fuming sulfuric acid), or sulfur trioxide (SO₃).[12][13][14] The choice of agent and reaction conditions is critical for optimizing yield and minimizing the formation of by-products.[3]

Surfactant Properties and Self-Assembly

As an anionic surfactant, the most important behavior of DBSA in aqueous solution is its ability to self-assemble into supramolecular structures to minimize the unfavorable interaction between its hydrophobic tail and water.

-

Micelle Formation : At low concentrations, DBSA molecules exist as monomers. As the concentration increases, they begin to adsorb at the air-water interface, reducing the surface tension of the water. Once the interface is saturated, further increases in concentration lead to the spontaneous formation of spherical or ellipsoidal aggregates called micelles . This occurs above a specific concentration known as the Critical Micelle Concentration (CMC) . For a closely related isomer, 4-dodecylbenzenesulfonic acid, the CMC is approximately 0.53 mM.[15][16] Inside the micelle, the hydrophobic tails cluster together, forming an oily core, while the hydrophilic sulfonate heads face outward into the aqueous phase. This process is entropically driven.

-

Vesicle Formation : At even higher concentrations, a transition from micelles to bilayered, hollow spheres known as vesicles can occur.[15][16] This transition happens above the critical vesicle concentration (CVC), which for 4-DBSA is around 2.14 mM.[15][16] The formation of stable vesicles is often attributed to hydrogen bonding interactions between the sulfonic acid groups.[15][16]

Caption: Concentration-dependent self-assembly of DBSA in water.

Methodologies for Characterization

Accurate characterization of DBSA is essential for quality control and research. The following protocols outline standard methods for determining its key properties.

Experimental Protocol: Determination of Critical Micelle Concentration (CMC)

The causality behind this protocol lies in the fundamental definition of a surfactant: a molecule that preferentially adsorbs at an interface. Surface tension measurement is a direct quantification of this phenomenon.

Principle: The surface tension of a solvent decreases as the concentration of a surfactant increases. This is because the surfactant monomers occupy the air-water interface. At the CMC, the interface becomes saturated, and any additional surfactant molecules form micelles in the bulk solution. This micellization causes the surface tension to plateau. The concentration at the inflection point of the surface tension vs. log(concentration) plot is the CMC.

Methodology (Wilhelmy Plate Method):

-

Preparation of Stock Solution: Accurately prepare a stock solution of DBSA in deionized water at a concentration well above the expected CMC (e.g., 20 mM).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a range of concentrations both below and above the expected CMC (e.g., from 0.01 mM to 10 mM).

-

Instrument Calibration: Calibrate a surface tensiometer using a standard of known surface tension (e.g., pure deionized water, ~72 mN/m at 25°C).

-

Measurement:

-

Place a sample of the lowest concentration solution into the sample vessel.

-

Lower the clean Wilhelmy plate until it just touches the surface of the liquid.

-

Record the force exerted on the plate, which is proportional to the surface tension. Ensure the reading is stable.

-

-

Data Collection: Repeat the measurement for each dilution, moving from the lowest to the highest concentration. Thoroughly clean and dry the plate and sample vessel between measurements.

-

Analysis: Plot the measured surface tension (in mN/m) against the logarithm of the DBSA concentration. The CMC is determined from the intersection of the two linear regions of the plot.

Experimental Protocol: Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for determining the purity of DBSA and quantifying it in various matrices.[12][17] The choice of a reversed-phase column and a gradient elution is a logical consequence of the molecule's amphiphilic nature, allowing for the separation of DBSA from both more polar impurities (like free sulfuric acid) and less polar ones (like unreacted dodecylbenzene).

Principle: Reversed-phase HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (e.g., C8 or C18) is used with a polar mobile phase. More hydrophobic components interact more strongly with the stationary phase and thus have longer retention times.

Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of the DBSA sample in the mobile phase or a compatible solvent (e.g., methanol/water mixture) to create a stock solution. Prepare calibration standards and quality control samples as needed.

-

Instrumentation & Conditions:

-

Instrument: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector.

-

Column: A reversed-phase column, such as a C8 or C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[18]

-

Mobile Phase A: Aqueous buffer (e.g., 50 mM ammonium formate with 0.1% formic acid).[19]

-

Mobile Phase B: Organic solvent (e.g., Acetonitrile or Methanol).[19]

-

Elution: A gradient program, for example: Start with 55% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Column Temperature: 30 - 40 °C.

-

Detector: UV detector set to a wavelength where the benzene ring absorbs (e.g., 225 nm or 254 nm), or a Mass Spectrometer (MS) for enhanced specificity and sensitivity.[17][20]

-

-

Injection & Analysis: Inject a small volume (e.g., 5-10 µL) of the prepared sample. Record the chromatogram. The DBSA peak can be identified by its retention time compared to a pure standard. Purity can be assessed by the relative area of the main peak, and concentration can be calculated from a calibration curve.

Sources

- 1. Dodecylbenzenesulphonic acid | C18H30O3S | CID 25457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hmdb.ca [hmdb.ca]

- 3. Dodecylbenzenesulfonic Acid: Synthesis, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]

- 4. valudor.com [valudor.com]

- 5. consolidated-chemical.com [consolidated-chemical.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 8. Dodecylbenzenesulfonic acid - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Dodecylbenzenesulfonic Acid - PCC Group Product Portal [products.pcc.eu]

- 10. DODECYLBENZENESULFONIC ACID | 85536-14-7 [chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. cir-safety.org [cir-safety.org]

- 13. researchgate.net [researchgate.net]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Vesicle formation of single-chain amphiphilic 4-dodecylbenzene sulfonic acid in water and micelle-to-vesicle transition induced by wet–dry cycles - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 16. Vesicle formation of single-chain amphiphilic 4-dodecylbenzene sulfonic acid in water and micelle-to-vesicle transition induced by wet–dry cycles - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 17. Dodecylbenzene sulfonic acid - analysis - Analytice [analytice.com]

- 18. scielo.br [scielo.br]

- 19. shodex.com [shodex.com]

- 20. helixchrom.com [helixchrom.com]

An In-depth Technical Guide to 2-Dodecylbenzenesulfonic Acid (CAS 27176-87-0)

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecylbenzenesulfonic acid (DBSA), identified by CAS number 27176-87-0, is a prominent anionic surfactant with significant industrial and research applications.[1][2] Its amphiphilic nature, characterized by a hydrophobic dodecylbenzene group and a hydrophilic sulfonate group, allows it to effectively reduce surface tension between liquids and between a liquid and a solid.[3][4] This property makes it a cornerstone ingredient in a vast array of products, from household detergents to industrial cleaners and emulsifiers.[1][5] This technical guide provides a comprehensive overview of 2-Dodecylbenzenesulfonic acid, covering its chemical and physical properties, synthesis, mechanism of action, applications, safety and handling, and analytical methods.

Chemical and Physical Properties

This compound is a viscous, light yellow to brown liquid at room temperature.[5][6] It is characterized by a distinctive odor and is corrosive to metals.[7][8] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | References |

| CAS Number | 27176-87-0 | [8] |

| Molecular Formula | C18H30O3S | [8] |

| Molar Mass | 326.5 g/mol | [8][9] |

| Appearance | Light yellow to brown viscous liquid | [5][6][7] |

| Melting Point | 10 °C | [6][7] |

| Boiling Point | > 204.5 °C | [7] |

| Density | ~1.06 g/mL at 20 °C | [5] |

| Solubility | Good solubility in water and alkaline solutions; Soluble in organic solvents like ethanol and acetone. | [4][5][7] |

| pKa | ~0.7 (estimated) | [6] |

Synthesis of this compound

The industrial synthesis of DBSA is primarily achieved through the sulfonation of linear alkylbenzene (LAB).[3] This process involves the reaction of dodecylbenzene with a sulfonating agent, typically sulfur trioxide (SO3) or oleum (fuming sulfuric acid).[3][10]

A general representation of the synthesis workflow is as follows:

Caption: General workflow for the synthesis of Dodecylbenzenesulfonic acid.

The reaction is typically carried out in a continuous closed reactor under controlled temperature conditions to manage the exothermic nature of the reaction and minimize the formation of byproducts.[3][6] The ratio of reactants and reaction time are critical parameters that influence the yield and purity of the final product.[3] Modern synthesis techniques, such as those employing microreactors, aim to enhance mixing efficiency and temperature control, leading to higher conversion rates and reduced waste.[10]

Mechanism of Action as a Surfactant

The efficacy of this compound as a surfactant stems from its amphiphilic molecular structure.[3] The long, nonpolar dodecylbenzene tail is hydrophobic (water-repelling), while the polar sulfonic acid head is hydrophilic (water-attracting).[4]

In aqueous solutions, DBSA molecules orient themselves at interfaces, such as the air-water or oil-water interface, reducing the surface tension.[1] Above a certain concentration, known as the critical micelle concentration (CMC), these molecules self-assemble into spherical structures called micelles.

Sources

- 1. Dodecylbenzenesulfonic acid, Dodecyl benzene sulphonic acid DBSA [jxinchem.com]

- 2. Dodecylbenzene Sulfonic Acid (DDBSA): A Powerful Surfactant for Cleaning and Industrial Applications [silverfernchemical.com]

- 3. Dodecylbenzenesulfonic Acid: Synthesis, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Dodecylbenzenesulfonic Acid - PCC Group Product Portal [products.pcc.eu]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. Dodecylbenzenesulfonic acid - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. valudor.com [valudor.com]

- 9. Dodecylbenzenesulphonic acid | C18H30O3S | CID 25457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CN109912462B - Method for synthesizing dodecylbenzene sulfonic acid in circulating microreactor - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 2-Dodecylbenzenesulfonic Acid via Sulfonation

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-dodecylbenzenesulfonic acid (DBSA), a pivotal anionic surfactant in numerous industrial and household applications.[1][2][3] We delve into the core principles of the sulfonation reaction, focusing on the electrophilic aromatic substitution mechanism. This document offers a detailed, field-proven experimental protocol, discusses the critical parameters for process optimization, and outlines robust analytical methods for product characterization. Furthermore, it addresses common side reactions, safety protocols, and environmental considerations inherent to the sulfonation process. This guide is intended for researchers, chemists, and process engineers engaged in surfactant chemistry and organic synthesis.

Introduction: The Significance of Dodecylbenzenesulfonic Acid

Dodecylbenzenesulfonic acid (DBSA) and its neutralized salts, known as linear alkylbenzene sulfonates (LAS), represent the largest volume of synthetic surfactants produced globally.[1] Their amphiphilic nature, characterized by a long, hydrophobic dodecyl chain and a hydrophilic benzenesulfonic acid headgroup, makes them exceptionally effective cleaning agents.[2][3] This dual characteristic allows them to reduce the surface tension between water and oily substances, facilitating their removal.[3]

First introduced in the 1960s as a biodegradable alternative to their branched-chain predecessors, linear alkylbenzene sulfonates have become indispensable components in laundry detergents, dishwashing liquids, and various industrial cleaners.[4] The synthesis of DBSA is primarily achieved through the sulfonation of linear dodecylbenzene (DDB), a reaction that, while conceptually straightforward, requires precise control to ensure high yield and purity.[3] This guide will explore the intricacies of this vital industrial process.

The Sulfonation Mechanism: An Electrophilic Aromatic Substitution

The sulfonation of dodecylbenzene is a classic example of an electrophilic aromatic substitution (EAS) reaction.[5] The core of the reaction involves the attack of an electrophile, typically sulfur trioxide (SO₃) or a related species, on the electron-rich benzene ring of the dodecylbenzene molecule.

The mechanism proceeds in two primary steps:

-

Formation of the Sigma (σ) Complex: The electrophile attacks the π-electron system of the benzene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[5]

-

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the final dodecylbenzenesulfonic acid product.[5]

Unlike many other EAS reactions, such as nitration and halogenation, the sulfonation of aromatic compounds is often reversible.[5] This reverse reaction, known as desulfonation, is the hydrolysis of the sulfonic acid and can be promoted by high temperatures in the presence of water.[6]

Caption: The electrophilic aromatic substitution mechanism for DBSA synthesis.

Choice of Sulfonating Agent

The selection of the sulfonating agent is a critical decision that influences reaction rate, yield, by-product formation, and process safety.

| Sulfonating Agent | Chemical Formula | Key Characteristics | Advantages | Disadvantages |

| Concentrated Sulfuric Acid | H₂SO₄ | The simplest sulfonating agent. | Readily available, inexpensive. | Reaction is reversible and produces water, which dilutes the acid and can stop the reaction. Requires excess acid.[7][8] |

| Oleum (Fuming Sulfuric Acid) | H₂SO₄·xSO₃ | A solution of sulfur trioxide in sulfuric acid. | More reactive than H₂SO₄; the free SO₃ drives the reaction forward. | Highly corrosive and hazardous; generates significant sulfuric acid waste.[9][10] |

| Sulfur Trioxide (SO₃) | SO₃ | The most direct and atom-efficient sulfonating agent. | Extremely fast, almost instantaneous reaction; produces no water by-product, leading to less waste acid.[5][8] | Highly reactive, requiring dilution with an inert gas (like dry air) or solvent to control the reaction and prevent side reactions.[5][11] |

| Chlorosulfonic Acid | ClSO₃H | Can be considered a complex of SO₃ and HCl. | Fast, irreversible reaction that proceeds stoichiometrically, leading to high yields.[5] | Toxic, and produces corrosive hydrogen chloride (HCl) gas as a by-product.[5][9] |

For modern, large-scale industrial production, the reaction of dodecylbenzene with a dilute stream of sulfur trioxide in air is the dominant method, typically carried out in continuous falling-film reactors.[12] This approach offers excellent control over the highly exothermic reaction and minimizes waste.

Experimental Protocol: Laboratory-Scale Synthesis

This section details a reproducible laboratory-scale procedure for the synthesis of this compound using concentrated sulfuric acid as the sulfonating agent. This method is chosen for its accessibility in a standard laboratory setting.

Materials and Equipment

-

Reagents: Dodecylbenzene (DDB), 98% Sulfuric Acid (H₂SO₄), 10% Sodium Hydroxide (NaOH) solution, Deionized Water.

-

Equipment: 250 mL four-neck round-bottom flask, mechanical stirrer, thermometer, dropping funnel, reflux condenser, heating mantle, separatory funnel, pH meter or pH paper.

Synthesis Workflow

Caption: Step-by-step workflow for the laboratory synthesis of DBSA.

Step-by-Step Procedure

-

Apparatus Setup: Assemble the four-neck flask with the mechanical stirrer, thermometer, dropping funnel, and reflux condenser. Ensure all glassware is clean and dry.

-

Initial Charge: Add 35 mL (approx. 34.6 g) of dodecylbenzene to the reaction flask.[5]

-

Sulfonation: Begin stirring the dodecylbenzene. Slowly add 35 mL of 98% sulfuric acid from the dropping funnel. Causality: The slow addition and stirring are crucial to dissipate the heat generated from the exothermic reaction and prevent localized overheating, which can lead to undesirable side products. The temperature must be carefully monitored and maintained below 40°C during the addition.[5]

-

Reaction Period: After the complete addition of sulfuric acid, increase the temperature of the mixture to 60-70°C using a heating mantle. Maintain this temperature for 2 hours to ensure the reaction proceeds to completion.[5]

-

Cooling and Quenching: After the reaction period, lower the temperature of the sulfonated mixture to between 40-50°C. Slowly and carefully add approximately 15 mL of water. Causality: This step helps to separate the organic product from the excess sulfuric acid and inorganic salts.

-

Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to rest and fully separate. The lower layer, containing water and excess sulfuric acid, is drained and discarded. The upper organic phase, which is the crude dodecylbenzenesulfonic acid, is retained.[5]

-

Optional Neutralization: To produce the more commonly used sodium salt (sodium dodecylbenzene sulfonate), the crude DBSA can be slowly added to a stirred 10% sodium hydroxide solution, maintaining the temperature at 40-50°C, until the pH of the solution is between 7 and 8.[5]

Process Optimization and Industrial Considerations

Achieving high conversion rates and product purity requires careful optimization of several key parameters.

| Parameter | Effect on Reaction | Optimized Range/Condition | Rationale & Field Insights |

| Molar Ratio (SO₃:DDB) | A key driver for conversion. | 1.05:1 to 1.3:1 | A slight excess of the sulfonating agent is necessary to drive the reaction to completion. However, a large excess increases the formation of by-products like sulfones and results in more unreacted acid in the final product, complicating purification.[13][14] |

| Temperature | Affects both reaction rate and side reactions. | 40-60°C | The sulfonation of dodecylbenzene is a fast, exothermic process.[11] While higher temperatures increase the reaction rate, they also promote the formation of sulfones and can lead to product darkening and desulfonation.[5] Precise temperature control is paramount. |

| Reaction Time / Aging | Allows the reaction to proceed to completion. | Seconds (in film reactors) to hours (in batch) | In modern falling-film reactors, the initial reaction is nearly instantaneous.[5] However, a subsequent "aging" step (holding the mixture for a period, e.g., 30-60 minutes) is often employed to allow for the conversion of any remaining intermediates, increasing the final yield.[11][13][14] |

| Mixing/Mass Transfer | Crucial for fast, exothermic reactions. | High-intensity mixing | Since the reaction occurs at the interface between the reactants, efficient mixing is essential to ensure they are brought into contact quickly. This is particularly important in industrial processes to avoid localized high concentrations of SO₃, which leads to by-products.[11][13] Microreactors have shown promise in intensifying this process due to their high surface-area-to-volume ratio.[13] |

Characterization and Analytical Techniques

Verifying the identity and purity of the synthesized DBSA is essential.

-

Two-Phase Titration: This is a classic and widely used method to determine the active matter content (the concentration of the sulfonic acid). It involves titrating the anionic surfactant with a standard cationic surfactant solution in a water-chloroform system, using a mixed indicator to detect the endpoint.[11]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the different isomers of DBSA present in the product, as well as detecting unreacted dodecylbenzene (often termed "free oil") and other impurities.[15][16] A C8 or C18 reverse-phase column with a UV or fluorescence detector is commonly employed.[15]

-

Spectroscopy (FTIR, NMR): Fourier-transform infrared (FTIR) spectroscopy can be used to confirm the presence of the sulfonic acid functional group (S=O and O-H stretches). Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information, confirming the attachment of the dodecyl and sulfonate groups to the benzene ring.

Safety and Environmental Considerations

-

Handling of Reagents: All sulfonating agents (concentrated H₂SO₄, oleum, SO₃, ClSO₃H) are extremely corrosive and hazardous.[17] They must be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

-

Reaction Exotherm: The sulfonation reaction is highly exothermic. Proper cooling and controlled addition of reagents are necessary to prevent a runaway reaction.

-

Waste Disposal: The acidic waste generated from the reaction must be neutralized carefully with a suitable base (e.g., sodium carbonate or sodium hydroxide) before disposal, in accordance with local environmental regulations.

-

Product Biodegradability: A key advantage of linear alkylbenzene sulfonates (the neutralized product) is their biodegradability, which was the primary driver for their development to replace the environmentally persistent branched alkylbenzene sulfonates.[4][18][19]

Conclusion

The sulfonation of dodecylbenzene to produce dodecylbenzenesulfonic acid is a cornerstone of the modern surfactant industry. While the underlying electrophilic aromatic substitution mechanism is well-understood, successful synthesis hinges on the judicious selection of the sulfonating agent and meticulous control over reaction parameters such as temperature, molar ratio, and mixing. By adhering to the detailed protocols and understanding the causal relationships between process variables and outcomes, researchers and engineers can consistently produce high-purity DBSA while ensuring operational safety and minimizing environmental impact.

References

-

Al-Asadi, A. W., & Al-Najar, H. A. (2022). Process simulation and optimization of dodecyl benzene sulfonic acid production plant. Journal of Physics: Conference Series, 2305, 012008. Retrieved from [Link]

-

Geng, Y., Huang, J., Tan, B., Xu, Y., Li, P., & Xu, J. (2020). Process performance of dodecylbenzene sulfonation with liquid SO3 in a microreactor. Chemical Engineering and Processing - Process Intensification, 149, 107858. Retrieved from [Link]

-

Wikipedia. (n.d.). Alkylbenzene sulfonate. Retrieved from [Link]

-

Khayal, A., & Katiya, M. M. (2022). Linear Alkyl Benzene Sulfonates a Soul of Cleaning Agents: A Review on Chemistry, Synthesis, Industrial Production, Applications and Environment Solicitude. Der Pharmacia Lettre, 14(4), 19-31. Retrieved from [Link]

-

Panorama Global Trade Sdn Bhd. (n.d.). Production method of linear alkylbenzene (sulfonic acid). Retrieved from [Link]

-

PetroShyan. (2023). Linear Alkyl Benzene Explained: Production, Properties, and Industrial Applications. Retrieved from [Link]

-

Jafari, M., & Takht Ravanchi, M. (2022). A Review in Linear Alkylbenzene (LAB) Production Processes in the Petrochemical Industry. Journal of Petroleum and Gas Engineering, 1(1), 1-10. Retrieved from [Link]

-

Solubility of Things. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Preparation of Multifunctional Surfactants Derived from Sodium Dodecylbenzene Sulfonate and Their Use in Oil-Field Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1. Experimental procedures 1.1 Materials Sodium dodecyl benzene sulfonate (SDBS, AR grade), ethanol (≥99.5%), manganese (II) n. Retrieved from [Link]

-

Roberts, D. W. (2000). Optimisation of the Linear Alkyl Benzene Sulfonation Process for Surfactant Manufacture. Organic Process Research & Development, 4(6), 552-560. Retrieved from [Link]

-

PubChem. (n.d.). Dodecylbenzenesulphonic acid. Retrieved from [Link]

-

ResearchGate. (2016). Chlorination and sulfonation: more sustainable approaches. Retrieved from [Link]

-

Chemithon. (1997). Sulfonation and Sulfation Processes. Retrieved from [Link]

-

ResearchGate. (2022). Do you know how to synthesis dodecylbenzenesulfonic acid?. Retrieved from [Link]

-

Horizon Research Publishing. (2016). Kinetic Study on Dodecylbenzene Sulfonation in a Mixed Batch Reactor. Retrieved from [Link]

-

Wang, Y., et al. (2021). Critical biodegradation process of a widely used surfactant in the water environment: dodecyl benzene sulfonate (DBS). RSC Advances, 11, 22353-22360. Retrieved from [Link]

- Google Patents. (n.d.). CN110938022A - A kind of preparation method of improved sodium dodecylbenzenesulfonate solution.

-

Human Metabolome Database. (2021). Showing metabocard for this compound (HMDB0031031). Retrieved from [Link]

-

D'Ávila, L. A., et al. (2006). Development of a method by HPLC to determine LAS and its application in anaerobic reactors. Journal of the Brazilian Chemical Society, 17(5). Retrieved from [Link]

-

Schrickel, J. (2016). Sulfonation Chemistry – more sustainable approaches. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Kinetic Study on Dodecylbenzene Sulfonation in a Mixed Batch Reactor. Retrieved from [Link]

-

OECD. (2009). CAS No. 27176-87-0 Chemical Name Dodecylbenzenesulfonic acid. Retrieved from [Link]

-

Horizon Research Publishing. (2016). Kinetic Study on Dodecylbenzene Sulfonation in a Mixed Batch Reactor. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Method development for analysis of linear and branched alkyl benzene sulfonates. Retrieved from [Link]

-

ResearchGate. (2016). (PDF) Sulfonation chemistry - more sustainable approaches. Retrieved from [Link]

-

ResearchGate. (2018). Validation of Analytical Method Determination of Sodium Dodecyl Benzene Sulfonate (DBS) in Catfish (Clarias batrachus L.) by Spectrophotometric Using Methylene Blue. Retrieved from [Link]

-

ResearchGate. (2021). Quantification Sodium Dodecyl Benzene Sulfonate in wastewater by HPLC. Retrieved from [Link]

- Google Patents. (n.d.). CN109912462B - Method for synthesizing dodecylbenzene sulfonic acid in circulating microreactor.

-

Cosmetic Ingredient Review. (2009). Final Report of the Cosmetic Ingredient Review Expert Panel Amended Safety Assessment of Dodecylbenzenesulfonate, Decylbenzenesulfonate, and. Retrieved from [Link]

-

ResearchGate. (n.d.). Kinetics of Dry Neutralization of Dodecyl-Benzenesulfonic Acid with Respect to Detergent Granulation. Retrieved from [Link]

-

Wikipedia. (n.d.). Desulfonation reaction. Retrieved from [Link]

-

ResearchGate. (2015). (PDF) Chlorination and sulfonation - surprisingly sustainable. Retrieved from [Link]

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Dodecylbenzenesulfonic Acid: Synthesis, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]

- 4. Alkylbenzene sulfonate - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Desulfonation reaction - Wikipedia [en.wikipedia.org]

- 7. rscspecialitychemicals.org.uk [rscspecialitychemicals.org.uk]

- 8. researchgate.net [researchgate.net]

- 9. chemithon.com [chemithon.com]

- 10. researchgate.net [researchgate.net]

- 11. CN109912462B - Method for synthesizing dodecylbenzene sulfonic acid in circulating microreactor - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. CN110938022A - A kind of preparation method of improved sodium dodecylbenzenesulfonate solution - Google Patents [patents.google.com]

- 15. scielo.br [scielo.br]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. labsaco.com [labsaco.com]

- 19. A Review in Linear Alkylbenzene (LAB) Production Processes in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

Linear vs branched dodecylbenzenesulfonic acid structural differences

An In-depth Technical Guide to the Structural and Functional Divergence of Linear and Branched Dodecylbenzenesulfonic Acid

Abstract

Dodecylbenzenesulfonic acid (DDBSA) and its salts, linear alkylbenzene sulfonates (LAS), are workhorse anionic surfactants vital to the detergent and cleaning industries. However, the seemingly subtle distinction between its linear and branched alkyl chain isomers belies a profound divergence in their physicochemical properties, manufacturing processes, and, most critically, their environmental fate. This technical guide provides an in-depth exploration of the core structural differences between linear and branched dodecylbenzenesulfonic acid, elucidating the causal relationships between molecular architecture and functional performance. We will examine the synthesis pathways, compare key physical and chemical characteristics, and discuss the pivotal role of stereochemistry in determining biodegradability. This document is intended for researchers, chemists, and professionals in the chemical industry seeking a comprehensive understanding of these ubiquitous surfactants.

Introduction: A Tale of Two Surfactants

The widespread adoption of synthetic detergents in the mid-20th century was initially dominated by branched-chain alkylbenzene sulfonates (ABS). Derived from the tetramerization of propylene, these molecules offered excellent cleaning performance. However, their highly branched alkyl chains proved resistant to microbial degradation, leading to persistent foam in waterways and significant environmental concern. This environmental pressure catalyzed the shift to linear alkylbenzene sulfonates (LAS), which, due to their linear alkyl chain, are readily biodegradable. This guide will dissect the fundamental structural attributes that dictate these profoundly different outcomes.

Molecular Architecture: The Core Structural Distinction

The fundamental difference between linear and branched dodecylbenzenesulfonic acid lies in the structure of the C12 alkyl group (dodecyl group) attached to the benzene ring.

-

Linear Dodecylbenzenesulfonic Acid (LAS): In LAS, the benzene ring can be attached to any secondary carbon atom of the linear dodecyl chain. The resulting product is a complex mixture of isomers, with the position of the phenyl group varying along the chain (e.g., 2-phenyl, 3-phenyl, 4-phenyl, etc.). The alkyl chain itself is a straight, unbranched paraffin.

-

Branched Dodecylbenzenesulfonic Acid (ABS): The alkyl chain in ABS is highly branched, originating from the oligomerization of propylene. The classic example is tetrapropylene, which results in a highly complex and sterically hindered structure. The branching prevents the molecule from adopting a linear conformation.

Below is a diagram illustrating the fundamental structural differences.

Caption: Figure 1. Generalized molecular structures of Linear (LAS) and Branched (ABS) Dodecylbenzenesulfonic Acid.

Synthesis Pathways and Their Structural Implications

The manufacturing process dictates the final isomeric distribution and, consequently, the performance and environmental profile of the surfactant.

Linear Alkylbenzene (LAB) Synthesis

The production of LAS begins with the synthesis of linear alkylbenzene (LAB). This is a multi-step process designed to maintain the linearity of the alkyl chain.

Experimental Protocol: UOP HF Alkylation Process

-

Feed Preparation: High-purity linear paraffins (C10-C13) are dehydrogenated to form linear mono-olefins.

-

Alkylation: The resulting linear olefins are reacted with benzene in the presence of a hydrofluoric acid (HF) catalyst. This Friedel-Crafts alkylation reaction attaches the benzene ring to the linear alkyl chain.

-

Purification: The reaction mixture is neutralized, and the LAB is separated from unreacted paraffins and benzene through fractional distillation.

The choice of catalyst and reaction conditions is critical to minimize side reactions that could introduce branching. The resulting LAB is a mixture of phenyl isomers.

Branched Alkylbenzene (BAB) Synthesis

The synthesis of branched alkylbenzene (BAB), the precursor to ABS, involves the oligomerization of propylene.

-

Oligomerization: Propylene is polymerized using a catalyst, such as phosphoric acid, to form a mixture of oligomers, with the C12 fraction (tetrapropylene) being the target.

-

Alkylation: The propylene tetramer is then reacted with benzene, typically using an aluminum chloride (AlCl3) or HF catalyst, to form BAB.

This process inherently produces a highly complex mixture of branched isomers.

The diagram below outlines the divergent synthesis pathways.

Caption: Figure 2. Contrasting synthesis workflows for the precursors of LAS and ABS.

Sulfonation

Both LAB and BAB are converted to their respective sulfonic acids via sulfonation, typically using sulfur trioxide (SO3). This step adds the hydrophilic sulfonate group to the benzene ring, imparting the molecule with its surfactant properties.

Comparative Physicochemical Properties

The structural isomerism between LAS and ABS directly influences their bulk physical and chemical properties.

| Property | Linear Dodecylbenzenesulfonic Acid (LAS) | Branched Dodecylbenzenesulfonic Acid (ABS) | Rationale for Difference |

| Biodegradability | High (>90%) | Low (<60%) | The linear alkyl chain of LAS is susceptible to enzymatic attack (omega- and beta-oxidation) by microorganisms. The extensive branching in ABS creates steric hindrance, preventing enzymes from accessing and breaking down the alkyl chain. |

| Critical Micelle Concentration (CMC) | Generally lower | Generally higher | The linear chains of LAS can pack more efficiently into micelles, a more entropically favorable process. The bulky, branched chains of ABS are less efficient at packing, requiring a higher concentration to form micelles. |